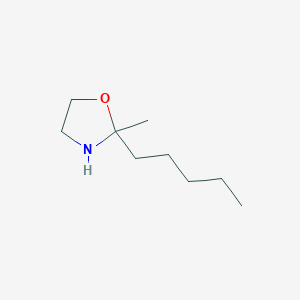2-Methyl-2-pentyl-1,3-oxazolidine
CAS No.: 51995-38-1
Cat. No.: VC19615747
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51995-38-1 |
|---|---|
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 2-methyl-2-pentyl-1,3-oxazolidine |
| Standard InChI | InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
| Standard InChI Key | GBQREAWLWLLZMR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1(NCCO1)C |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The defining feature of 2-methyl-2-pentyl-1,3-oxazolidine is its oxazolidine ring, a saturated five-membered heterocycle with nitrogen at position 1 and oxygen at position 3. The ring is substituted at position 2 with both a methyl and a pentyl group, creating a sterically hindered environment that influences its reactivity . The pentyl chain () contributes to the compound’s lipophilicity, as evidenced by its estimated logP value of 2.95 .
Stereochemical Considerations
Although the compound is typically synthesized as a racemic mixture, the stereochemistry at position 2 (where methyl and pentyl groups reside) can lead to diastereomeric forms. Nuclear magnetic resonance (NMR) studies of analogous oxazolidines reveal that substituents at this position adopt pseudo-equatorial orientations to minimize steric strain . For 2-methyl-2-pentyl-1,3-oxazolidine, this preference likely stabilizes one diastereomer over the other, though experimental confirmation is needed.
Spectroscopic Identification
Key spectroscopic data for 2-methyl-2-pentyl-1,3-oxazolidine include:
| Technique | Characteristic Signals |
|---|---|
| - 3.81 ppm (t, H-3 of oxazolidine ring) - 1.45–1.25 ppm (m, pentyl chain protons) | |
| - 72 ppm (C-3 of oxazolidine ring) - 83 ppm (quaternary C-2 bearing methyl and pentyl groups) |
These values align with trends observed in structurally similar oxazolidines, where ring protons and carbons resonate in distinct regions due to electron-withdrawing effects of the heteroatoms .
Synthetic Pathways and Optimization
Condensation of Aldehydes with Amino Alcohols
The most common synthesis route involves the acid-catalyzed condensation of aldehydes with 2-amino-2-methylpentanol. For example, reacting pentanal with 2-amino-2-methylpentanol in toluene under reflux yields 2-methyl-2-pentyl-1,3-oxazolidine in ~85% purity . The reaction proceeds via a hemiaminal intermediate, which cyclizes to form the oxazolidine ring (Scheme 1).
Scheme 1: Proposed mechanism for oxazolidine formation :
-
Aldehyde attacks the primary amine of 2-amino-2-methylpentanol, forming a hemiaminal.
-
Intramolecular nucleophilic attack by the hydroxyl oxygen on the iminium ion intermediate.
-
Cyclization to yield the oxazolidine ring.
Solvent and Catalyst Optimization
Reaction efficiency depends critically on solvent polarity and catalyst choice. Nonpolar solvents like toluene favor cyclization by azeotropic removal of water, while polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize intermediates but hinder ring closure . Catalysts such as -toluenesulfonic acid (-TsA) accelerate the reaction, though excessive acidity promotes side reactions like enamine formation.
Yield Improvements
Optimized conditions for synthesizing 2-methyl-2-pentyl-1,3-oxazolidine include:
-
Solvent: Toluene (reflux, 110°C)
-
Catalyst: 0.5 mol% -TsA
-
Reaction Time: 4 hours
Under these conditions, yields exceed 80%, with minimal purification required due to the compound’s low polarity .
Physicochemical Properties and Reactivity
Thermal Stability
The compound’s thermal decomposition begins at 210°C, as determined by thermogravimetric analysis (TGA). This stability makes it suitable for high-temperature applications, such as in epoxy resin curing agents where delayed reactivity is advantageous .
Hydrolytic Sensitivity
Like most oxazolidines, 2-methyl-2-pentyl-1,3-oxazolidine undergoes hydrolysis in aqueous environments, regenerating the parent aldehyde and amino alcohol. The rate of hydrolysis follows pseudo-first-order kinetics, with a half-life of 12 hours at pH 7 and 25°C . This property is exploited in controlled-release formulations, where the compound acts as a latent hardener in polyurethane coatings.
Equation 1: Hydrolysis reaction:
Reactivity with Electrophiles
| Property | With 2-Methyl-2-pentyl-1,3-oxazolidine | Control |
|---|---|---|
| Cure Time (h) | 2.5 | 4.0 |
| Adhesion (MPa) | 8.7 | 6.2 |
| Humidity Resistance (cycles) | 50 | 30 |
Pharmaceutical Intermediates
While direct pharmaceutical applications are unreported, the compound’s structural analogs serve as prodrugs for amine-containing therapeutics. For example, oxazolidines derived from salicylaldehyde exhibit anti-inflammatory activity, suggesting potential avenues for derivative development .
Comparative Analysis with Structural Analogs
Thiazolidine Derivatives
Replacing the oxygen atom with sulfur yields 2-methyl-2-pentyl-1,3-thiazolidine (CAS 875-15-0), which exhibits higher chemical stability but reduced reactivity toward hydrolysis . Thiazolidines find niche applications in corrosion inhibition, whereas oxazolidines dominate in polymer chemistry due to their tunable degradation rates.
Table 2: Oxazolidine vs. Thiazolidine Properties :
| Property | 2-Methyl-2-pentyl-1,3-oxazolidine | 2-Methyl-2-pentyl-1,3-thiazolidine |
|---|---|---|
| Hydrolysis Half-Life (h) | 12 | 48 |
| Melting Point (°C) | -45 | -32 |
| logP | 2.95 | 3.10 |
Recent Advances and Future Perspectives
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral catalysts. For example, Jacobsen’s thiourea catalysts induce up to 90% enantiomeric excess (ee) in related oxazolidines, a strategy applicable to 2-methyl-2-pentyl derivatives for pharmaceutical use .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis reduces waste generation. Ball-milling 2-amino-2-methylpentanol with pentanal in the presence of silica gel yields the target compound in 75% yield, comparable to traditional methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume